

AF488 Azide: A Comprehensive Technical Guide for Fluorescence Microscopy

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: AF488 azide

Cat. No.: B12376829

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of **AF488 azide**, a bright, green-fluorescent probe widely utilized in fluorescence microscopy and other fluorescence-based applications. **AF488 azide** is structurally identical to Alexa Fluor® 488 azide and offers exceptional brightness, photostability, and pH insensitivity, making it a robust tool for biological imaging.^{[1][2][3]} This document will cover the core properties of **AF488 azide**, detailed experimental protocols for its use in "click chemistry," and visual representations of key processes to facilitate its application for beginners.

Core Properties and Characteristics

AF488 azide is a highly water-soluble and photostable fluorescent dye.^{[1][3]} Its fluorescence is independent of pH over a wide range (pH 4-10), which is a significant advantage over pH-sensitive dyes like fluorescein. These properties make it an ideal choice for labeling sensitive proteins and for long-term imaging experiments. **AF488 azide** is primarily used in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC) reactions, collectively known as "click chemistry." This allows for the specific labeling of alkyne-modified biomolecules.

Quantitative Data Summary

The following table summarizes the key quantitative properties of **AF488 azide**, providing a quick reference for experimental planning.

Property	Value	Reference(s)
Excitation Maximum (λ_{ex})	~494-499 nm	
Emission Maximum (λ_{em})	~517-520 nm	
Molar Extinction Coefficient (ϵ)	~71,800 - 73,000 L·mol ⁻¹ ·cm ⁻¹	
Fluorescence Quantum Yield (Φ)	~0.91 - 0.92	
Molecular Weight	Varies by specific formulation	

Key Applications in Research and Drug Development

The versatility of **AF488 azide** makes it a valuable tool across various research and development areas:

- **Fluorescence Microscopy:** Widely used for high-resolution imaging of cells and tissues. Its brightness and photostability allow for the detection of low-abundance targets.
- **Flow Cytometry:** Its strong fluorescence signal is ideal for cell sorting and analysis.
- **Cell Proliferation Assays:** Used in kits like the Click-iT™ EdU assay to label and visualize newly synthesized DNA.
- **Protein and Biomolecule Labeling:** Enables the specific tagging and tracking of proteins, nucleic acids, and other biomolecules that have been metabolically, enzymatically, or chemically modified to contain an alkyne group.
- **Drug Discovery:** Facilitates the visualization and tracking of drug molecules or their targets within cellular systems.

Experimental Protocols

The following are detailed protocols for the application of **AF488 azide** in labeling experiments using copper-catalyzed click chemistry. These should be considered as a starting point, and

optimization for specific experimental systems is recommended.

Protocol 1: Staining of Fixed and Permeabilized Cells

This protocol outlines the general steps for labeling alkyne-modified biomolecules in fixed and permeabilized cells with **AF488 azide**.

Materials:

- **AF488 azide** stock solution (e.g., 1 mM in DMSO or water)
- Copper (II) Sulfate (CuSO_4) solution (e.g., 50 mM in water)
- Sodium Ascorbate solution (e.g., 300 mM in water, freshly prepared)
- Phosphate-Buffered Saline (PBS)
- Fixative solution (e.g., 4% paraformaldehyde in PBS)
- Permeabilization buffer (e.g., 0.1-0.5% Triton™ X-100 in PBS)
- Cells grown on coverslips or in imaging plates containing alkyne-labeled biomolecules

Procedure:

- Cell Fixation: Fix cells with your chosen fixative for 15-20 minutes at room temperature.
- Washing: Wash the cells twice with PBS.
- Permeabilization: If required for intracellular targets, permeabilize the cells with permeabilization buffer for 10-15 minutes at room temperature.
- Washing: Remove the permeabilization buffer and wash the cells twice with PBS.
- Prepare Reaction Cocktail: Prepare the click reaction cocktail immediately before use. For a 1 mL reaction, mix the components in the following order:
 - PBS (to final volume of 1 mL)

- **AF488 azide** (final concentration of 1.5-3.0 μM is a good starting point, but may range from 0.5 μM to 10 μM)
- Copper (II) Sulfate (final concentration of 1-2 mM)
- Sodium Ascorbate (final concentration of 10-20 mM)
- Note: The final concentrations of all reagents should be optimized for your specific application.
- Labeling Reaction: Immediately add the reaction cocktail to the cells and ensure it is evenly distributed.
- Incubation: Protect the sample from light and incubate for 30 minutes at room temperature.
- Washing: Remove the reaction cocktail and wash the cells twice with PBS.
- (Optional) Counterstaining: If desired, counterstain for nuclei (e.g., with Hoechst or DAPI) or other cellular components.
- Imaging: Mount the coverslips or image the plate using a fluorescence microscope with appropriate filter sets for AF488 (Excitation/Emission: $\sim 495/519$ nm).

Protocol 2: Labeling of Proteins in Cell Lysates

This protocol provides a general method for labeling alkyne-tagged proteins in a cell lysate.

Materials:

- **AF488 azide** stock solution (e.g., 1 mM in DMSO or water)
- Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) solution (e.g., 100 mM in water)
- Copper (II) Sulfate (CuSO_4) solution (e.g., 20 mM in water)
- Sodium Ascorbate solution (e.g., 300 mM in water, freshly prepared)
- Cell lysate containing alkyne-labeled proteins

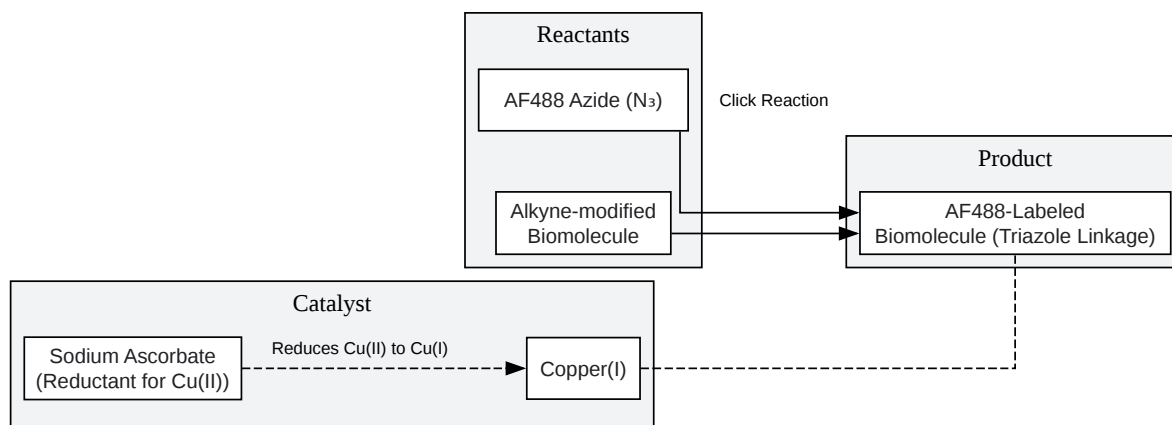
- Cold (-20°C) methanol and chloroform

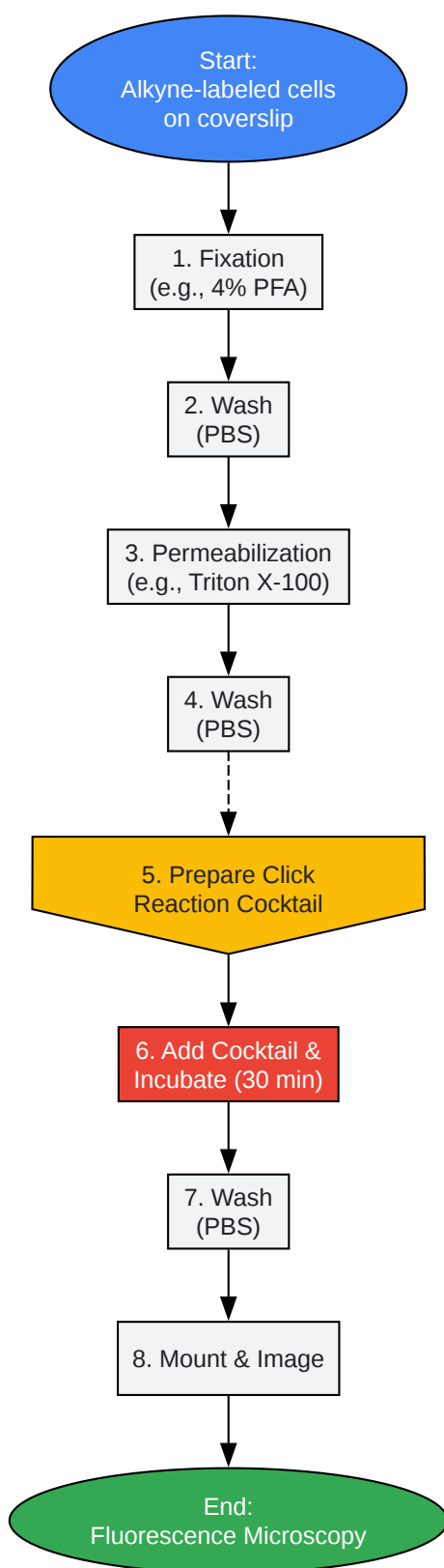
Procedure:

- Sample Preparation: In a microfuge tube, add your protein lysate sample.
- Add Reagents: Add the following reagents to the lysate, vortexing briefly after each addition:
 - **AF488 azide** (a final concentration of 20 μ M is a good starting point, but may range from 5 μ M to 50 μ M)
 - THPTA solution (final concentration of ~2 mM)
 - CuSO₄ solution (final concentration of ~0.4 mM)
- Initiate Reaction: Add the sodium ascorbate solution to a final concentration of ~6 mM to initiate the click reaction. Vortex briefly to mix.
- Incubation: Rotate the tube end-over-end or vortex continuously for 30 minutes at room temperature, protected from light.
- Protein Precipitation: Precipitate the labeled proteins by adding cold methanol and chloroform/water. A common method is to add the reaction mixture to 3 mL of cold (-20°C) methanol, 0.75 mL of chloroform, and 2.1 mL of water.
- Incubation: Incubate at -20°C for 1 hour to allow for protein precipitation.
- Centrifugation: Centrifuge the sample to pellet the precipitated protein.
- Washing: Carefully remove the supernatant and wash the protein pellet with cold methanol.
- Downstream Analysis: The labeled protein pellet can now be resuspended in an appropriate buffer for downstream applications such as SDS-PAGE and in-gel fluorescence scanning or mass spectrometry.

Visualizing Key Processes with Graphviz

To further clarify the application of **AF488 azide**, the following diagrams illustrate the core concepts and workflows.





[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. dianabiotech.com [dianabiotech.com]
- 2. dianabiotech.com [dianabiotech.com]
- 3. vectorlabs.com [vectorlabs.com]
- To cite this document: BenchChem. [AF488 Azide: A Comprehensive Technical Guide for Fluorescence Microscopy]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b12376829#af488-azide-for-beginners-in-fluorescence-microscopy\]](https://www.benchchem.com/product/b12376829#af488-azide-for-beginners-in-fluorescence-microscopy)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

